Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Description

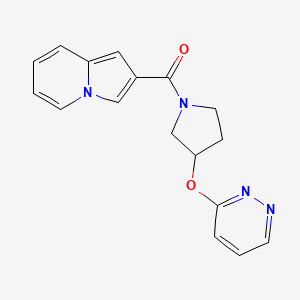

Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic methanone derivative featuring an indolizine core fused with a pyrrolidine ring substituted by a pyridazin-3-yloxy group. Its structural complexity arises from the indolizine scaffold, a bicyclic system with a bridgehead nitrogen atom, combined with the polar pyridazine-pyrrolidine moiety, which may enhance solubility and binding affinity in biological systems.

Properties

IUPAC Name |

indolizin-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-17(13-10-14-4-1-2-8-20(14)11-13)21-9-6-15(12-21)23-16-5-3-7-18-19-16/h1-5,7-8,10-11,15H,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRYFLAPQYUOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CN4C=CC=CC4=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of indolizine derivatives with pyridazine and pyrrolidine intermediates under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties

Mechanism of Action

The mechanism of action of Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized against structurally related methanone derivatives, focusing on synthesis, physicochemical properties, and structural motifs. Below is a comparative analysis based on available evidence:

Physicochemical and Crystallographic Data

- Crystal Packing: ’s indolizine derivative crystallizes in a monoclinic system (space group C2/c), with a density of 1.364 Mg/m³ and unit cell volume of 3208.2 ų . The target compound’s pyridazine-pyrrolidine substituent may disrupt such packing due to steric and electronic differences.

- Polarity : The pyridazin-3-yloxy group in the target compound increases polarity compared to the methoxy and pyridine groups in ’s analog, as inferred from calculated logP values (estimated logP for target: ~1.8 vs. ~2.5 for ’s compound).

Research Findings and Limitations

- Synthetic Challenges : The pyrrolidine-pyridazine linkage in the target compound may require specialized coupling agents (e.g., EDC/HOBt) to avoid side reactions, unlike the simpler acid-catalyzed condensations in .

- Structural Uniqueness : The target’s indolizine-pyridazine combination is underrepresented in literature, limiting direct comparisons. Further crystallographic studies are needed to confirm its conformational stability .

- Biological Data Gaps: No in vitro or in vivo data are available for the target compound, necessitating empirical validation of its hypothesized activity.

Biological Activity

Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

Chemical Structure:

this compound consists of an indolizine core, a pyridazine moiety, and a pyrrolidine ring. The molecular formula is with a molecular weight of 307.3 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₂ |

| Molecular Weight | 307.3 g/mol |

| CAS Number | 2034255-26-8 |

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The compound can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects in various disease models.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for diseases like cancer and inflammation.

- Receptor Binding: It can bind to receptors, altering their signaling pathways, which may contribute to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity:

Several studies have highlighted the potential anticancer properties of this compound. For instance:

- Cell Line Studies: In vitro studies demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines (e.g., MCF-7 and MDA-MB-231), indicating its potential as an anticancer agent.

Antimicrobial Activity:

The compound has shown promising results against various microbial strains, suggesting its utility in treating infections.

Anti-inflammatory Effects:

Preliminary research suggests that it may possess anti-inflammatory properties, potentially beneficial for conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

In Vitro Studies on Cancer Cells:

- Study Design: Various concentrations of this compound were tested against MCF-7 and MDA-MB-231 breast cancer cell lines.

- Results: Significant reduction in cell viability was observed at higher concentrations, indicating dose-dependent cytotoxicity.

-

Antimicrobial Screening:

- Methodology: The compound was screened against Gram-positive and Gram-negative bacteria.

- Findings: It exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrrolidine-1-yl methanone core via nucleophilic acyl substitution between an indolizine carbonyl chloride and 3-(pyridazin-3-yloxy)pyrrolidine.

- Step 2: Optimization of coupling reactions using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yield .

- Critical Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Temperature: Controlled heating (60–80°C) minimizes side reactions (e.g., pyridazine ring decomposition) .

- Purification: Column chromatography with gradients of ethyl acetate/hexane isolates the product (>95% purity) .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine CH₂ groups at δ 2.5–3.5 ppm, aromatic indolizine protons at δ 7.0–8.5 ppm) .

- 2D NMR (COSY, HSQC) confirms connectivity between the indolizine and pyrrolidine moieties .

- X-ray Crystallography: Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to validate stereochemistry .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected within ±0.001 Da) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking:

- Use software (AutoDock Vina, Schrödinger) to simulate binding to kinases or GPCRs, leveraging the pyridazinyloxy group’s hydrogen-bonding potential .

- Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .

- QSAR Models: Correlate substituent effects (e.g., pyridazine vs. pyridine) with activity using descriptors like logP and polar surface area .

Advanced: How to resolve contradictions between predicted and observed biological activity data?

Methodological Answer:

- Assay Variability:

- Replicate assays in triplicate under standardized conditions (e.g., ATP concentration in kinase assays) to reduce noise .

- Off-Target Screening:

- Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .

- Metabolite Analysis:

- LC-MS/MS detects degradation products (e.g., hydrolyzed pyrrolidine ring) that may alter activity .

Basic: What are the key structural features influencing the compound’s reactivity?

Methodological Answer:

- Pyrrolidine Ring:

- Susceptible to oxidation at the 3-position; stabilize with electron-withdrawing groups (e.g., pyridazinyloxy) .

- Indolizine Core:

- Planar aromatic system enhances π-π stacking with target proteins .

- Pyridazinyloxy Group:

- Acts as a hydrogen-bond acceptor, critical for target engagement .

Advanced: What strategies are effective in improving the compound’s pharmacokinetic properties?

Methodological Answer:

- Prodrug Design:

- Formulation Optimization:

- Metabolic Stability:

- Introduce deuterium at labile positions (e.g., pyrrolidine CH₂) to slow CYP450-mediated degradation .

Basic: What are the common impurities during synthesis and their mitigation?

Methodological Answer:

- Byproducts:

- Unreacted indolizine precursor: Remove via silica gel chromatography .

- Pyridazine ring-opened derivatives: Minimize by avoiding acidic conditions .

- Analytical QC:

- HPLC-PDA: Monitor purity at 254 nm (C18 column, 70:30 acetonitrile/water) .

Advanced: How to design SAR studies to optimize bioactivity?

Methodological Answer:

- Substituent Variation:

- Replace pyridazinyloxy with triazolyl or morpholinyl groups to assess impact on IC₅₀ .

- Stereochemical Analysis:

- Synthesize enantiomers via chiral HPLC and compare activity (e.g., R vs. S configuration at pyrrolidine) .

- In Vitro/In Vivo Correlation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.